![molecular formula C22H15N3OS2 B2569741 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681167-26-0](/img/structure/B2569741.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide” is a chemical compound with the molecular formula C24H21N3O2S2 and a molecular weight of 447.57244 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide” has been confirmed through elemental analysis, IR, 1H NMR, and mass spectral data .Scientific Research Applications
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its specific targets and potential clinical applications .
- The compound demonstrates antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Researchers have evaluated its ability to scavenge free radicals and protect cells from oxidative injury. Understanding its antioxidant mechanisms can guide drug development .
- Investigations suggest that this compound possesses anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Preclinical studies have explored its impact on cytokines, enzymes, and immune cells .
- Some derivatives of this compound exhibit analgesic effects. Researchers have studied their impact on pain pathways, including nociception and neurotransmitter modulation. These findings could contribute to novel pain management strategies .
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide and its analogs have been evaluated for antimicrobial efficacy. They may inhibit bacterial growth by disrupting essential cellular processes. Researchers investigate their potential as antibacterial and antifungal agents .
- Given its diverse biological activities, this compound serves as a valuable scaffold for drug design. Medicinal chemists modify its structure to optimize specific properties (e.g., bioavailability, selectivity, and toxicity). It has inspired the development of novel pharmaceuticals in various therapeutic areas .
Anticancer Properties
Antioxidant Activity
Anti-Inflammatory Effects
Analgesic Properties
Antimicrobial Activity
Drug Design and Discovery
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity and their target has been identified as dpre1 .
Mode of Action
Benzothiazole derivatives have been found to inhibit the target dpre1, which could suggest a similar mode of action .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives affects the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
The inhibition of dpre1 by benzothiazole derivatives results in the disruption of cell wall biosynthesis in mycobacterium tuberculosis .
properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS2/c1-13-2-8-18-20(10-13)28-22(25-18)14-3-6-16(7-4-14)24-21(26)15-5-9-17-19(11-15)27-12-23-17/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNFPIYKQJCVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
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